molecular formula C18H25BN2O4S B8200896 Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate

Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate

Cat. No.: B8200896
M. Wt: 376.3 g/mol
InChI Key: KYORHZNTWUBCOC-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core with a tert-butyl carbamate group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at the 5-position. The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in pharmaceutical and materials synthesis . The tert-butyl carbamate serves as a protective group for amines, enhancing stability during synthetic processes. This structural combination positions the compound as a versatile intermediate in drug discovery, particularly for kinase inhibitors and heterocyclic scaffolds .

Properties

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4S/c1-16(2,3)23-15(22)21-14-20-12-10-11(8-9-13(12)26-14)19-24-17(4,5)18(6,7)25-19/h8-10H,1-7H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYORHZNTWUBCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=N3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₄H₁₉BNO₄S
  • Molecular Weight : 376.3 g/mol
  • CAS Number : 1256359-17-7

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets and its potential therapeutic applications.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play a critical role in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
  • Interaction with Kinases : Similar compounds have demonstrated the ability to bind to kinase domains, affecting their activity and potentially reversing drug resistance in cancer therapies.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against specific bacterial strains, which may be attributed to its ability to disrupt bacterial membrane integrity.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance:

StudyCancer TypeMechanismResult
Breast CancerCDK InhibitionSignificant reduction in tumor growth
Lung CancerApoptosis InductionEnhanced cell death in resistant cell lines
Colon CancerCell Cycle ArrestInhibition of cell cycle progression

Antimicrobial Activity

The compound has shown promising results against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 - 3.125 μg/mL
Enterococcus faecium0.78 - 3.125 μg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the compound significantly inhibited the growth of breast cancer cells through a mechanism involving CDK6 inhibition. The half-maximal inhibitory concentration (IC50) was reported at sub-micromolar levels.
  • Case Study on Antimicrobial Properties : Research presented at the International Conference on Antibiotics indicated that the compound exhibited strong bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds containing boron atoms can exhibit significant anticancer properties. The incorporation of the benzo[d]thiazole moiety in this compound enhances its biological activity against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of benzo[d]thiazole showed potent inhibition of tumor growth in xenograft models .

2. Drug Delivery Systems
The unique properties of dioxaborolane derivatives allow for their use in drug delivery systems. The ability to form stable complexes with therapeutic agents can improve the solubility and bioavailability of poorly soluble drugs. Case studies have shown:

  • Enhanced delivery of chemotherapeutic agents when combined with boron-containing compounds .

Applications in Materials Science

1. Organic Electronics
Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate has potential applications in organic electronics due to its electronic properties. The dioxaborolane structure contributes to charge transport capabilities:

  • Research indicates that similar compounds have been utilized in organic light-emitting diodes (OLEDs), improving efficiency and stability .

2. Sensors
The compound's ability to interact with various analytes makes it suitable for sensor applications. Its boron content can facilitate the detection of specific ions or molecules:

  • Studies have shown that boron-containing compounds can be effective in developing sensors for environmental monitoring .

Data Table: Comparison of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Drug Delivery SystemsEnhanced solubility and bioavailability
Organic ElectronicsCharge transport in OLEDs
SensorsDetection of environmental analytes

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs, their structural features, and applications:

Compound Name Core Structure Substituents Key Functional Groups Applications Reference
Target Compound Benzo[d]thiazole 2-tert-butyl carbamate, 5-boronic ester Boronic ester, carbamate Suzuki coupling, drug intermediates
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate Thiazole 2-SEM-protected carbamate, 5-boronic ester Boronic ester, SEM group Cross-coupling with acid-labile protection
tert-Butyl (5-bromo-1,3-thiazol-2-yl)carbamate Thiazole 2-tert-butyl carbamate, 5-bromo Bromo, carbamate Halogenation precursor for substitution/coupling
tert-Butyl (5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)carbamate Thiazole 4-carbamate, 5-dioxine carbonyl Sulfonyl, dioxine carbonyl Kinase inhibitor synthesis (CDK9)
2-(3-(1,4-Diazepan-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Thiazole 5-methylamino, pyrimidine Amino, cyano CDK9 inhibitor (biological activity)

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